molecular formula C8H8FNO2 B2428059 [(2S)-2-Fluoro-2-nitroethyl]benzene CAS No. 110683-92-6

[(2S)-2-Fluoro-2-nitroethyl]benzene

Cat. No. B2428059
CAS RN: 110683-92-6
M. Wt: 169.155
InChI Key: WFJPQNZLPSGBFO-MRVPVSSYSA-N
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Description

Benzene is an organic aromatic compound with many interesting properties. Unlike aliphatic (straight chain carbons) or other cyclic organic compounds, the structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .


Synthesis Analysis

In Organic Chemistry, synthesis and retrosynthesis go hand in hand. While there isn’t a clear distinction, synthesis is forward thinking and retrosynthesis is the reverse . Synthesis of Polysubstituted Benzenes involves planning a sequence of reactions in the right order .


Molecular Structure Analysis

Benzene is built from hydrogen atoms (1s 1) and carbon atoms (1s 2 2s 2 2p x 1 2p y 1). Each carbon atom has to join to three other atoms (one hydrogen and two carbons) and doesn’t have enough unpaired electrons to form the required number of bonds, so it needs to promote one of the 2s 2 pair into the empty 2p z orbital .


Chemical Reactions Analysis

Benzene undergoes substitution reactions rather than the addition reactions that are typical of alkenes . The electrophilic substitution reaction between benzene and sulfuric acid is an example .


Physical And Chemical Properties Analysis

Benzene is a component of products derived from coal and petroleum and is found in gasoline and other fuels . All of the carbon-carbon bonds have exactly the same lengths - somewhere between single and double bonds .

Mechanism of Action

The electrophile is actually sulfur trioxide, SO3, and you may find the equation for the sulfonation reaction written . The Nitration of Benzene involves the electrophilic substitution reaction between benzene and a mixture of concentrated nitric acid and concentrated sulfuric acid .

Safety and Hazards

Benzene is used in the manufacture of plastics, detergents, pesticides, and other chemicals. With exposures from less than five years to more than 30 years, individuals have developed, and died from, leukemia .

Future Directions

Biomass pyrolysis is a promising renewable sustainable source of fuels and petrochemical substitutes. It may help in compensating the progressive consumption of fossil-fuel reserves .

properties

IUPAC Name

[(2S)-2-fluoro-2-nitroethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJPQNZLPSGBFO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC([N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-2-Fluoro-2-nitroethyl]benzene

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